molecular formula C12H16O B8775439 3,3,7-Trimethylindan-5-ol CAS No. 65021-27-4

3,3,7-Trimethylindan-5-ol

Cat. No.: B8775439
CAS No.: 65021-27-4
M. Wt: 176.25 g/mol
InChI Key: QCHYMSYGCBJIQS-UHFFFAOYSA-N
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Description

3,3,7-Trimethylindan-5-ol is a substituted indanol derivative characterized by a bicyclic indan backbone with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 5, 3, 3, and 5. This compound belongs to a class of indanols that exhibit diverse physicochemical properties depending on substituent positions and alkylation patterns.

Properties

CAS No.

65021-27-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,3,7-trimethyl-1,2-dihydroinden-5-ol

InChI

InChI=1S/C12H16O/c1-8-6-9(13)7-11-10(8)4-5-12(11,2)3/h6-7,13H,4-5H2,1-3H3

InChI Key

QCHYMSYGCBJIQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Complexity

The following table summarizes key structural and molecular differences:

Compound Name CAS Number Formula Molecular Weight Substituent Positions
3,3,7-Trimethylindan-5-ol* Not provided C₁₃H₁₈O 190.28 (calc.) 3,3,7-trimethyl, 5-OH
4-Methylindan-5-ol 110087-13-3 C₁₀H₁₂O 148.20 4-methyl, 5-OH
3,3-Dimethylindan-5-ol 4957-24-8 C₁₁H₁₄O 162.23 3,3-dimethyl, 5-OH
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol 55035-39-7 C₂₃H₃₄O 326.53 4,6-dicyclopentyl, 1,1,3,3-tetramethyl, 5-OH

Notes:

  • *Calculated properties for this compound are inferred from analogs.
  • Increasing alkylation (e.g., cyclopentyl or methyl groups) correlates with higher molecular weight and steric hindrance, impacting solubility and reactivity .

Physicochemical Properties

Solubility and Stability
  • 4-Methylindan-5-ol: Exhibits moderate polarity due to a single methyl group, likely soluble in polar organic solvents (e.g., ethanol) .
  • 3,3-Dimethylindan-5-ol: Enhanced hydrophobicity compared to mono-methyl analogs, reducing water solubility but improving stability in non-polar matrices .
  • 4,6-Dicyclopentyl-... : The bulky cyclopentyl groups significantly decrease solubility in common solvents, necessitating specialized formulations .
Spectroscopic Data (Representative Examples)
  • 3,3-Dimethylindan-5-ol : Infrared (IR) spectra show O-H stretching at ~3200 cm⁻¹ and aromatic C-H bends near 1600 cm⁻¹ .
  • 4-Methylindan-5-ol : NMR data (¹H) indicate aromatic protons at δ 6.5–7.0 ppm and methyl groups at δ 1.2–1.5 ppm .

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